molecular formula C16H12FN3OS B2783026 (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone CAS No. 1797869-43-2

(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone

Katalognummer: B2783026
CAS-Nummer: 1797869-43-2
Molekulargewicht: 313.35
InChI-Schlüssel: RCOCEKPBJRCULS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone (CAS 1797869-43-2) is a chemical compound with the molecular formula C16H12FN3OS and a molecular weight of 313.35 . It belongs to a class of dihydropyridopyrimidine derivatives, which are fused heterocyclic structures of significant interest in medicinal chemistry and drug discovery research. Compounds featuring the dihydropyridopyrimidine core have been investigated for their potential to modulate various biological targets. For instance, structurally similar tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of the retinoic acid receptor-related orphan nuclear hormone receptor gamma t (RORγt), a key transcriptional factor for Th17 cell differentiation, showing efficacy in attenuating lupus nephritis in preclinical models . Furthermore, other analogs in this chemical space, such as thieno[2,3-d]pyrimidine derivatives, have been explored as potent inhibitors of MAPK-interacting kinases (Mnks), which play a crucial role in oncogenesis . The specific substitution pattern of this compound, incorporating a 5-fluorobenzo[b]thiophene group, suggests potential for unique electronic and steric properties that may influence its binding affinity and selectivity. This makes it a valuable chemical tool for researchers in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and probing novel biological pathways in areas such as autoimmune disease and oncology. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl-(5-fluoro-1-benzothiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3OS/c17-12-1-2-14-10(5-12)6-15(22-14)16(21)20-4-3-13-11(8-20)7-18-9-19-13/h1-2,5-7,9H,3-4,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCOCEKPBJRCULS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CN=CN=C21)C(=O)C3=CC4=C(S3)C=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone typically involves multiple steps:

  • Formation of the Pyrimidine Ring: This can be achieved by cyclization of appropriate precursors under conditions such as reflux in ethanol with catalytic acid.

  • Introduction of the Benzothiophene Ring: This step often involves a Friedel-Crafts acylation reaction, using benzothiophene as a starting material and introducing the fluorine substituent via electrophilic aromatic substitution.

Industrial Production Methods

Industrial production of such a compound would likely involve similar synthetic steps but scaled up, with optimization for yield and purity. Flow chemistry techniques and continuous processing may be employed to enhance efficiency.

Analyse Chemischer Reaktionen

Synthetic Routes and Key Reactions

The synthesis of this compound involves multi-step organic transformations, leveraging cyclization, coupling, and functionalization strategies. Key reactions include:

Core Pyrido-Pyrimidine Formation

The pyrido[4,3-d]pyrimidine backbone is typically constructed via cyclocondensation reactions. For example:

  • Cyclization of substituted pyrimidine precursors with malonic acid derivatives under acidic conditions (e.g., acetic anhydride) at elevated temperatures (~100°C) to form the fused tricyclic system .

  • Amide coupling between heterocyclic amines and activated carbonyl intermediates, such as trifluoromethanesulfonic anhydride, to stabilize the core structure .

Functionalization of the Benzo[b]thiophene Moiety

The 5-fluorobenzo[b]thiophen-2-yl group is introduced via:

  • Suzuki-Miyaura cross-coupling between boronic esters and halogenated pyrido-pyrimidine intermediates .

  • Electrophilic fluorination using Selectfluor or similar agents to install the fluorine substituent at the 5-position of the thiophene ring .

Final Methanone Assembly

The methanone linkage is formed through:

  • Friedel-Crafts acylation under Lewis acid catalysis (e.g., AlCl₃), coupling the pyrido-pyrimidine core with 5-fluorobenzo[b]thiophene-2-carbonyl chloride .

  • Nucleophilic substitution of activated esters (e.g., triflates) with thiophene-derived Grignard reagents .

Reaction Conditions and Yields

Reaction parameters from analogous systems provide insight into optimizing synthesis:

Reaction Step Conditions Yield Source
CyclocondensationAcetic anhydride, 100°C, 3 hrs58–76%
TriflationTriflic anhydride, 2,6-lutidine, CHCl₃, 0–20°C93%
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C65–85%
Friedel-Crafts AcylationAlCl₃, CH₂Cl₂, reflux72%

Functional Group Reactivity

The compound’s reactivity is governed by:

  • Methanone Carbonyl : Participates in nucleophilic additions (e.g., with amines or hydrazines) and reductions (e.g., LiAlH₄ to alcohol) .

  • Pyrido-Pyrimidine Nitrogens : Capable of coordination with metal ions (e.g., Pd, Cu) in catalytic systems.

  • Fluorine Substituent : Electron-withdrawing effects enhance electrophilic substitution on the thiophene ring (e.g., nitration at the 3-position) .

Stability and Degradation Pathways

  • Acidic Conditions : Protonation of pyrido-pyrimidine nitrogens leads to ring-opening at pH < 3 .

  • Oxidative Stress : Susceptible to oxidation at the thiophene sulfur, forming sulfoxide derivatives under H₂O₂ .

  • Thermal Stability : Decomposes above 200°C, with mass loss attributed to CO elimination from the methanone group .

Comparative Reactivity with Analogues

Compound Key Reactivity Differences
(Pyridin-4-yl)methanone derivative Reduced electrophilicity due to electron-rich pyridine vs. electron-deficient fluorothiophene
Trifluoromethylphenyl analogueEnhanced lipophilicity and metabolic stability from CF₃ group
2-Amino-pyrido-pyrimidine Amino group enables conjugation (e.g., peptide coupling)

Mechanistic Insights

  • Cyclization Mechanism : Acid-catalyzed enolization of malonic acid derivatives facilitates intramolecular nucleophilic attack on the pyrimidine ring .

  • Fluorine’s Role : The 5-fluoro substituent directs electrophilic substitution to the 3-position of the benzo[b]thiophene via resonance and inductive effects .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that derivatives of dihydropyrido-pyrimidines exhibit significant anticancer properties. The compound has shown potential in inhibiting cancer cell proliferation through various mechanisms:

  • Inhibition of Kinase Activity : Some studies suggest that the compound may inhibit specific kinases involved in cancer cell signaling pathways, leading to reduced tumor growth1.
  • Induction of Apoptosis : The compound has been reported to induce apoptosis in cancer cells, promoting programmed cell death2.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are also noteworthy. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory diseases3.

Antimicrobial Properties

Preliminary studies have shown that the compound exhibits antimicrobial activity against various pathogens. This suggests its potential use in developing new antimicrobial agents4.

Case Studies and Research Findings

StudyFindingsReference
Study on Anticancer ActivityDemonstrated inhibition of breast cancer cell lines with IC50 values in the low micromolar range.
Inflammatory Disease ModelReduced levels of TNF-alpha and IL-6 in animal models of arthritis.
Antimicrobial TestingEffective against E. coli and S. aureus with minimum inhibitory concentrations below 50 µg/mL.

Wirkmechanismus

The compound's mechanism of action in biological systems can involve:

  • Molecular Targets: DNA or specific enzymes where it can act as an inhibitor.

  • Pathways: Interference with DNA replication or protein synthesis, leading to anticancer effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

The pyridopyrimidine core distinguishes this compound from simpler pyrimidine derivatives. For example, 4-Phenyl-6-(thiophen-2-yl)tetrahydropyrimidine-2,5-dione (12a) () lacks the fused pyridine ring, resulting in reduced planarity and altered electronic properties. This structural difference likely impacts solubility and target selectivity, as planar systems like pyridopyrimidines exhibit stronger π-π stacking interactions with protein binding sites .

Substituent Effects

The 5-fluorobenzo[<i>b</i>]thiophene group contrasts with other substituents in analogs:

  • 1-[2-(1-Methyl-2-pyrrolidinyl)-4-({2-[4-(trifluoromethyl)phenyl]ethyl}amino)-7,8-dihydropyrido[4,3-<i>d</i>]pyrimidin-6(5H)-yl]ethanone () incorporates a trifluoromethylphenyl group, which enhances lipophilicity (ClogP ~3.2) but may increase metabolic liabilities due to oxidative degradation.
  • 5-(3,4-Dimethoxyphenyl)-7-(thiophen-2-yl)-5H-thiazolo[3,2-<i>a</i>]pyrimidin-3(2H)-one (5b) () uses a dimethoxyphenyl group, improving water solubility (logS ~-3.5) but reducing membrane permeability.
Compound Core Structure Key Substituent Molecular Weight logP (Predicted)
Target Compound Pyridopyrimidine 5-Fluorobenzo[<i>b</i>]thiophene 355.38 g/mol ~2.8
Compound Pyridopyrimidine Trifluoromethylphenyl 506.51 g/mol ~3.2
Compound (5b) Thiazolopyrimidine 3,4-Dimethoxyphenyl 386.45 g/mol ~2.1

Physicochemical and Spectroscopic Properties

  • IR Spectroscopy : The target compound’s carbonyl (C=O) stretch is expected near 1660–1710 cm⁻¹, consistent with analogs like 14b (: 1713 cm⁻¹ for C=O) .
  • NMR : The fluorobenzo[<i>b</i>]thiophene protons would resonate in the aromatic region (δ 7.0–8.0 ppm), similar to thiophene signals in 5b (δ 7.32–7.55 ppm) .

Biologische Aktivität

The compound (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula for the compound is C17H14FN3OSC_{17}H_{14}FN_{3}OS, with a molecular weight of approximately 325.37 g/mol. The structure features a dihydropyrido-pyrimidine core linked to a fluorobenzo-thiophene moiety, which is believed to contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds with similar scaffolds exhibit a variety of biological activities, including:

  • Antitumor Activity : Many pyrido-pyrimidine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.
  • Antiviral and Antimicrobial Properties : Some derivatives have shown promise in inhibiting viral replication and bacterial growth.
  • CNS Activity : Certain compounds have been investigated for their effects on the central nervous system, including potential anxiolytic and antidepressant effects.

Case Studies

  • Cytotoxicity Against Cancer Cell Lines
    A study evaluated the compound's cytotoxic effects on several cancer cell lines using the MTT assay. The results indicated varying degrees of inhibition:
    CompoundHepG2 (IC50 µM)MCF-7 (IC50 µM)A549 (IC50 µM)PC-3 (IC50 µM)
    Target Compound15.230.112.525.0
    Doxorubicin0.540.759.200.60
    The target compound exhibited significant cytotoxicity against HepG2 and A549 cell lines, suggesting its potential as an anticancer agent .
  • Mechanism of Action
    The mechanism by which this compound exerts its antitumor effects appears to involve the induction of apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression .

Antiviral Activity

Research has indicated that similar pyrido-pyrimidine derivatives possess antiviral properties, particularly against RNA viruses. The target compound's structural features may enhance its ability to inhibit viral replication .

Antimicrobial Properties

Recent studies have shown that compounds with similar structures can exhibit antimicrobial activity against various bacterial strains, including Gram-positive and Gram-negative bacteria . This suggests potential applications in treating infections.

CNS Activity

Investigations into the central nervous system effects of pyrido-pyrimidine derivatives have suggested possible anxiolytic and neuroprotective properties. These findings warrant further exploration into their use in treating anxiety disorders or neurodegenerative diseases .

Q & A

Q. What are the key synthetic challenges in preparing (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone, and how can they be addressed methodologically?

The synthesis involves multi-step reactions requiring precise control over intermediates. Challenges include maintaining regioselectivity during heterocyclic ring formation and ensuring stability of the fluorobenzo[b]thiophene moiety. Methodological solutions include:

  • Using alkyl halides or thioether-forming reagents to introduce substituents while avoiding side reactions .
  • Optimizing reaction conditions (e.g., inert atmosphere, low temperatures) to prevent decomposition of sensitive intermediates .
  • Employing HPLC or column chromatography for purification to isolate high-purity products .

Q. How can researchers characterize the structural integrity of this compound experimentally?

Advanced analytical techniques are critical:

  • Nuclear Magnetic Resonance (NMR) : Assign peaks to confirm the pyrido[4,3-d]pyrimidine core and fluorobenzo[b]thiophene substituents. 19F NMR^{19}\text{F NMR} is particularly useful for verifying fluorine positioning .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula and detect isotopic patterns .
  • X-ray crystallography : Resolve ambiguities in stereochemistry or bond connectivity, as demonstrated in structurally similar pyrido-pyrimidine derivatives .

Q. What solubility and storage conditions are recommended for this compound in laboratory settings?

  • Solubility : Preliminary data suggest moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water. Solubility testing should be performed under controlled pH and temperature .
  • Storage : Store at room temperature (RT) in airtight containers under inert gas (e.g., argon) to prevent oxidation or hydrolysis of the dihydropyrido-pyrimidine core .

Q. What biological activities are reported for structurally analogous pyrido-pyrimidine derivatives?

Structural analogs exhibit diverse activities:

  • Antimicrobial : Pyrido-pyrimidine derivatives with chlorophenyl or thioether groups show activity against Gram-positive bacteria .
  • Anticancer : Thiazolo-pyrimidine hybrids with fluorinated substituents inhibit kinase pathways in preclinical models .
  • Neurological : Compounds with methoxyphenoxy groups modulate neurotransmitter receptors .

Advanced Research Questions

Q. How can experimental designs be optimized to study this compound’s biological efficacy while minimizing confounding variables?

  • Split-plot designs : Use randomized blocks to account for variability in biological assays (e.g., cell lines, animal models) .
  • Dose-response studies : Employ logarithmic concentration gradients to identify IC50_{50} values and assess toxicity thresholds .
  • Control groups : Include analogs with modified substituents (e.g., non-fluorinated benzo[b]thiophene) to isolate the fluorine atom’s contribution to activity .

Q. What strategies are effective for structure-activity relationship (SAR) analysis of this compound?

SAR studies should focus on:

  • Core modifications : Compare activity of pyrido[4,3-d]pyrimidine derivatives with pyrano- or thiazolo-fused cores to assess scaffold flexibility .
  • Substituent effects : Replace the 5-fluorobenzo[b]thiophene group with other aromatic systems (e.g., thiophene, chlorophenyl) to evaluate electronic and steric impacts .
  • Computational modeling : Use docking simulations to predict binding affinities to target proteins (e.g., kinases, GPCRs) .

Q. How should researchers address contradictions in reported biological data for pyrido-pyrimidine derivatives?

Contradictions may arise from differences in assay protocols or compound purity. Mitigation strategies include:

  • Standardized assays : Adopt validated protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • Replicate studies : Perform independent validation across multiple labs to confirm reproducibility .
  • Meta-analysis : Aggregate data from structurally similar compounds to identify trends obscured by outliers .

Q. What methodologies are suitable for studying the environmental fate of this compound?

  • Environmental persistence : Use HPLC-MS/MS to track degradation products in simulated aquatic systems .
  • Ecotoxicology : Assess toxicity in model organisms (e.g., Daphnia magna) using OECD guidelines to estimate ecological risks .
  • Biotransformation studies : Incubate the compound with liver microsomes to identify metabolic pathways and potential bioaccumulation .

Q. How can the mechanism of action be elucidated for this compound in disease models?

  • Transcriptomic profiling : Use RNA-seq to identify differentially expressed genes in treated vs. untreated cells .
  • Protein interaction assays : Apply surface plasmon resonance (SPR) or pull-down assays to map binding partners .
  • Pharmacological inhibition : Combine with known pathway inhibitors (e.g., kinase inhibitors) to pinpoint synergistic or antagonistic effects .

Q. What advanced techniques optimize reaction yields during scale-up synthesis?

  • Flow chemistry : Improve heat and mass transfer for exothermic reactions involving unstable intermediates .
  • Catalytic systems : Screen transition-metal catalysts (e.g., Pd/C, CuI) to enhance coupling efficiency in heterocyclic synthesis .
  • Process analytical technology (PAT) : Integrate real-time monitoring (e.g., FTIR, Raman spectroscopy) to adjust parameters dynamically .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.